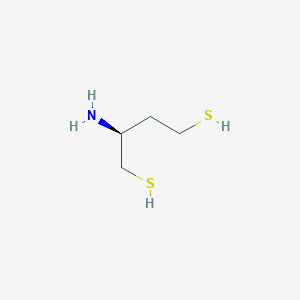

(S)-2-Aminobutane-1,4-dithiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-2-Aminobutane-1,4-dithiol is an organic compound characterized by the presence of an amino group and two thiol groups attached to a butane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Aminobutane-1,4-dithiol typically involves the use of starting materials such as butane derivatives. One common method involves the reaction of (S)-2-Amino-1,4-butanediol with thiolating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the thiolation process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale thiolation reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Aminobutane-1,4-dithiol undergoes various types of chemical reactions, including:

Oxidation: The thiol groups can be oxidized to form disulfides.

Reduction: The compound can be reduced to form the corresponding dithiol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of disulfides.

Reduction: Formation of dithiols.

Substitution: Formation of substituted amino derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

(S)-2-Aminobutane-1,4-dithiol is a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its ability to cross the blood-brain barrier makes it valuable for developing drugs aimed at treating conditions such as Alzheimer's disease and Parkinson's disease. The compound's structure allows for modifications that enhance bioactivity and specificity in drug design.

Case Study:

A study highlighted the synthesis of novel derivatives of this compound that showed improved efficacy in inhibiting specific enzymes involved in neurodegenerative diseases. These derivatives were tested for their ability to penetrate neuronal cells and demonstrated promising results in vitro.

Biochemical Research

In biochemical assays, this compound serves as an effective reducing agent. It has been shown to reduce small molecule disulfides significantly faster than other common reducing agents like dithiothreitol (DTT). This property is particularly useful in studies involving protein interactions and enzyme activities.

Data Table: Reducing Efficiency Comparison

| Reducing Agent | Reduction Rate (small molecule disulfides) | Activation of Papain |

|---|---|---|

| DTT | Baseline | Baseline |

| This compound | 3-5x faster than DTT | 14x faster than DTT |

Research Insight:

The compound's ability to maintain thiol groups in a reduced state is vital for accurate experimental outcomes in protein studies. Its application has been documented in various biochemical research papers focusing on enzyme kinetics and protein folding mechanisms.

Antioxidant Studies

Research has indicated that this compound exhibits potential antioxidant properties. It can scavenge free radicals effectively, which is essential for understanding oxidative stress and its implications in aging and chronic diseases.

Case Study:

In a controlled study examining oxidative stress markers in cell cultures treated with this compound, significant reductions in reactive oxygen species (ROS) levels were observed compared to untreated controls. This suggests its potential role as a therapeutic agent in mitigating oxidative damage.

Material Science

In material science, this compound is employed to modify polymer surfaces. This modification enhances the properties of coatings and adhesives by improving their durability and performance under various environmental conditions.

Application Insight:

The compound's thiol groups can react with various substrates to form stable covalent bonds, making it an excellent candidate for surface functionalization processes in advanced materials development.

Analytical Chemistry

This compound plays a role in developing analytical methods for detecting heavy metals and other contaminants in environmental samples. Its ability to form complexes with metal ions allows for sensitive detection methods that ensure safety and compliance across industries.

Research Application:

Studies have utilized this compound as part of a chelation strategy to enhance the sensitivity of assays used for environmental monitoring. The compound's effectiveness as a chelating agent has been validated through various analytical techniques.

Wirkmechanismus

The mechanism of action of (S)-2-Aminobutane-1,4-dithiol involves its interaction with various molecular targets. The thiol groups can form covalent bonds with cysteine residues in proteins, modulating their activity. Additionally, the compound can act as a reducing agent, influencing redox-sensitive signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-2-Amino-1,4-butanedithiol: The enantiomer of (S)-2-Aminobutane-1,4-dithiol with similar chemical properties but different biological activity.

2-Amino-1,4-butanediol: Lacks the thiol groups, resulting in different reactivity and applications.

Cysteamine: Contains a single thiol group and is used in similar contexts but with distinct properties.

Uniqueness

This compound is unique due to the presence of two thiol groups, which confer distinct reactivity and potential for forming disulfide bonds. This makes it particularly valuable in applications requiring strong reducing agents or thiol-disulfide exchange reactions.

Biologische Aktivität

(S)-2-Aminobutane-1,4-dithiol hydrochloride, commonly referred to as dithiobutylamine (DTBA), is a chiral compound characterized by its dithiol functional groups. This compound has garnered interest due to its potential biological activities, particularly as a reducing agent and its interactions with various biological targets. This article explores the compound's biological activity, including its antioxidant properties, role in protein synthesis, and potential therapeutic applications.

Chemical Structure and Properties

This compound possesses two thiol (-SH) groups and is derived from butane-1,4-diamine. The presence of these thiol groups enhances its ability to participate in redox reactions, making it an effective reducing agent in biochemical applications. Its hydrochloride form improves solubility and stability in aqueous solutions, facilitating its use in biological studies .

Antioxidant Properties

Research indicates that compounds with dithiol functionalities exhibit significant antioxidant properties. DTBA can scavenge free radicals and reduce oxidative stress in cells, which is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS). This property is particularly beneficial in therapeutic contexts where oxidative stress is implicated in various diseases .

Role in Protein Synthesis

Due to its structural similarity to amino acids, this compound may influence protein synthesis and enzyme function. The compound's ability to interact with cysteine residues in proteins allows it to participate in the formation and reduction of disulfide bonds, which are critical for maintaining protein structure and function .

The mechanism by which this compound exerts its biological effects includes:

- Reduction of Disulfide Bonds : DTBA effectively reduces disulfide bonds in proteins, facilitating proper folding and function.

- Interaction with Enzymes : The compound's thiol groups can react with active sites on enzymes, potentially modulating their activity.

- Antioxidant Activity : By donating electrons to free radicals, DTBA mitigates oxidative damage within cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Cysteine | Contains one thiol group | Critical for protein synthesis; antioxidant properties |

| Glutathione | Tripeptide containing a thiol | Major antioxidant; involved in detoxification |

| Dithiothreitol (DTT) | Contains two thiol groups | Reducing agent; stabilizes enzymes |

| This compound | Two thiol groups; chiral configuration | Unique reducing agent; potential therapeutic applications |

The unique chiral configuration and dual thiol functionality of this compound provide it with distinct chemical reactivity and biological interactions not present in other thiol-containing compounds.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antioxidant Efficacy : A study demonstrated that DTBA effectively reduced oxidized glutathione levels comparable to DTT, suggesting its utility as an antioxidant in cellular environments .

- Disulfide Bond Reduction : Research indicated that DTBA could efficiently reduce disulfides at neutral pH levels, enhancing its applicability in biochemical assays that require reduction of disulfide bonds.

- Therapeutic Potential : Investigations into the compound's role as a reducing agent have opened avenues for its use in drug development, particularly in formulations targeting oxidative stress-related conditions .

Eigenschaften

IUPAC Name |

(2S)-2-aminobutane-1,4-dithiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NS2/c5-4(3-7)1-2-6/h4,6-7H,1-3,5H2/t4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLCUHJZKWYDPC-BYPYZUCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)C(CS)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CS)[C@@H](CS)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.